molecular formula C11H13NO B1275282 N-(4-methoxybenzyl)prop-2-yn-1-amine CAS No. 98729-72-7

N-(4-methoxybenzyl)prop-2-yn-1-amine

Cat. No. B1275282
CAS RN: 98729-72-7
M. Wt: 175.23 g/mol
InChI Key: JZGHMJGUTONMCK-UHFFFAOYSA-N
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Description

The compound "N-(4-methoxybenzyl)prop-2-yn-1-amine" is a chemical entity that can be associated with various research studies focusing on the synthesis and characterization of organic compounds with potential applications in material science, pharmaceuticals, and chemical synthesis. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of compounds related to "N-(4-methoxybenzyl)prop-2-yn-1-amine" involves multi-step reactions, often starting with the formation of an imine or Schiff base, followed by reduction reactions. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence, starting from the corresponding pyrazole amine and p-methoxybenzaldehyde . Similarly, the synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one was performed via a two-step procedure, including condensation with anisaldehyde followed by reduction with sodium borohydride . These methodologies highlight the versatility and efficiency of synthesizing N-heterocyclic amines and related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-methoxybenzyl)prop-2-yn-1-amine" has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a Schiff base compound and its zwitterionic form was analyzed by X-ray diffraction, revealing the presence of characteristic N-H, C-O, and C=N stretching vibrations . The geometry of these compounds in the ground state has been calculated using density functional theory (DFT), which closely reproduces the experimental data . This suggests that the molecular structure of "N-(4-methoxybenzyl)prop-2-yn-1-amine" could also be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the 4-methoxybenzyl group and an amine functionality is diverse. They can participate in various chemical reactions, such as the 1,4-addition of amines to electrophilic substrates, as seen in the synthesis of amino diols from 5-methoxyfuran-2(5H)-one . The Schiff base compounds, which are structurally related to "N-(4-methoxybenzyl)prop-2-yn-1-amine," exhibit tautomerism, which is crucial for their photochromic and thermochromic characteristics . This indicates that "N-(4-methoxybenzyl)prop-2-yn-1-amine" may also exhibit interesting reactivity patterns that could be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "N-(4-methoxybenzyl)prop-2-yn-1-amine" have been characterized using techniques such as FTIR, NMR, MS, and UV/Vis spectroscopy. The absorption bands observed in the UV/Vis spectra are indicative of the electronic transitions within the molecule, such as n→π* and π→π* transitions . Thermal gravimetric analysis has been used to study the thermal stability of these compounds . These studies provide a foundation for understanding the physical and chemical properties of "N-(4-methoxybenzyl)prop-2-yn-1-amine," which can be expected to exhibit similar spectroscopic features and thermal behavior.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complex Cations : N-(4-methoxybenzyl)prop-2-yn-1-amine derivatives have been utilized in the synthesis of lanthanide complexes. These compounds exhibit interesting properties due to the presence of N4O3 amine phenol ligands. The study focused on the synthesis and characterization of such lanthanide complexes, highlighting their potential in various scientific applications (Liu, Yang, Rettig, & Orvig, 1993).

Analytical Characterization

  • Analytical Characterization : N-(4-methoxybenzyl)amines with amphetamine partial structures have been characterized in a study focusing on their analytical properties. The research provided valuable data on mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, important for understanding the properties and potential applications of these compounds (Westphal, Girreser, & Waldmüller, 2016).

Chemistry and Molecular Structure

  • Study of Molecular Structure : The molecular structure of compounds containing N-(4-methoxybenzyl) derivatives has been extensively studied. This research is crucial for understanding the physicochemical properties and potential applications in materials science, pharmacology, and other fields. For instance, the study of a title molecule with 4-methoxybenzyl groups provided insights into the intramolecular and intermolecular hydrogen bonding, contributing to the stability of these compounds (Butcher et al., 2007).

Synthetic Procedures

  • Synthesis of Secondary Amines : N-(4-methoxybenzyl)-3-phenylpropylamine, a derivative of N-(4-methoxybenzyl)prop-2-yn-1-amine, has been synthesized from primary amines using 2-nitrobenzenesulfonamides. This research contributes to the field of organic synthesis, offering a novel approach to preparing secondary amines, which are valuable in pharmaceutical and chemical industries (Kurosawa, Kan, & Fukuyama, 2003).

Applications in Medicinal Chemistry

  • Antihistaminic Action and Theoretical Studies : The study of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide provided insights into its potential antihistaminic action. This compound, synthesized from 4-methoxybenzylamine, showed promising bronchorelaxant effects, highlighting its potential application in medicinal chemistry for treating respiratory conditions (Genç et al., 2013).

Surface Activity and Aggregation Behavior

  • Quaternary Ammonium Surfactants : The synthesis and properties of quaternary ammonium surfactants containing methoxybenzyl substitutes were investigated. These surfactants exhibited high surface activity and aggregation behavior in aqueous solutions, suggesting potential applications in various industrial processes (Zhao, Guo, Jia, & Liu, 2014).

Future Directions

Future research could focus on the synthesis, chemical reactions, and potential applications of “N-(4-methoxybenzyl)prop-2-yn-1-amine”. Given the biological activity of related propargylamines, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h1,4-7,12H,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHMJGUTONMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406051
Record name STK511465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)prop-2-yn-1-amine

CAS RN

98729-72-7
Record name STK511465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WH Xie, X Yao, H Li, HR Li, LN He - ChemSusChem, 2022 - Wiley Online Library
Capturing CO 2 and subsequently converting into valuable chemicals has attracted extensive attention. Herein, a series of biomass‐based N‐rich porous carbon materials with high …
JC Castillo, J Orrego‐Hernández… - European Journal of …, 2016 - Wiley Online Library
Herein is described an efficient and chemoselective method for the synthesis of diversely substituted secondary amines in yields up to 98 %. Direct mono‐N‐alkylation of primary …
N Charlesworth - 2022 - eprints.nottingham.ac.uk
In recent years, photoredox catalysis has emerged as a powerful tool for the synthesis of complex building blocks. Fluorine-containing saturated nitrogen heterocycles are desirable …
Number of citations: 2 eprints.nottingham.ac.uk
J Guo, Y Zhang, C Zhang, C Yao, J Zhang, X Jiang… - Bioorganic …, 2021 - Elsevier
AD is a progressive brain disorder. Because of the lack of remarkable single-target drugs against neurodegenerative disorders, the multitarget-directed ligand strategy has received …
Number of citations: 7 www.sciencedirect.com
C Yao, X Jiang, R Zhao, Z Zhong, J Ge, J Zhu, XY Ye… - Bioorganic …, 2022 - Elsevier
A series of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids inhibitors combining the typical pharmacophores of hydroxamic acid/o-aminobenzamide and …
Number of citations: 4 www.sciencedirect.com
H Mizoguchi, R Watanabe, S Minami… - Organic & …, 2015 - pubs.rsc.org
Copper-catalyzed 6-endo cyclization of N-propargylic β-enaminocarbonyls was developed for the synthesis of oxidation-labile 1,6-dihydropyridines. This synthetic method allows …
Number of citations: 35 pubs.rsc.org
Y Uozumi, S Ichii - Synfacts, 2018 - thieme-connect.com
A metal–organic framework incorporating Ag (I)-doped copper (Ag (I)/Cu-MOF, eq. 1), catalyzed the carboxylative cyclization of propargylic alcohols or amines under CO 2 to give the …
Number of citations: 0 www.thieme-connect.com

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